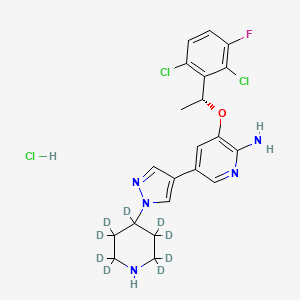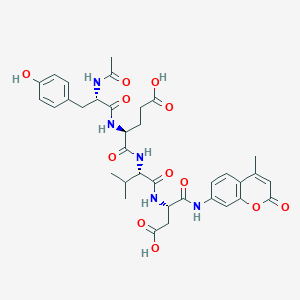
Ripk1-IN-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ripk1-IN-20 is a small molecule inhibitor that targets receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial regulator of cell death and inflammation, making it a significant target for therapeutic interventions in various diseases, including autoimmune, inflammatory, neurodegenerative, and ischemic conditions .
Preparation Methods
The synthesis of Ripk1-IN-20 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of advanced organic synthesis techniques, such as palladium-catalyzed cross-coupling reactions and amide bond formations . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of automated synthesis and purification systems .
Chemical Reactions Analysis
Ripk1-IN-20 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employed to reduce specific functional groups, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Ripk1-IN-20 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the role of RIPK1 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of RIPK1 inhibition on cell death and inflammation.
Mechanism of Action
Ripk1-IN-20 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the kinase domain of RIPK1, and its action involves disrupting the interactions between RIPK1 and other signaling proteins .
Comparison with Similar Compounds
Ripk1-IN-20 is unique in its high selectivity and potency as a RIPK1 inhibitor. Similar compounds include:
Compound 4-155: Another RIPK1 inhibitor with significant anti-inflammatory properties.
Nec-1s: A well-known RIPK1 inhibitor used in various research studies.
GSK2606414 and GSK2656157: These compounds also target RIPK1 but have different binding modes and selectivity profiles.
This compound stands out due to its specific binding affinity and effectiveness in inhibiting RIPK1-mediated signaling pathways, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C28H26F3N5O4 |
|---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
4-amino-1-[(3-methyloxetan-3-yl)methyl]-3-[1-[2-[3-(trifluoromethoxy)phenyl]acetyl]-2,3-dihydroindol-5-yl]-6H-pyrrolo[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C28H26F3N5O4/c1-27(14-39-15-27)13-35-12-20(23-24(35)26(38)34-33-25(23)32)17-5-6-21-18(11-17)7-8-36(21)22(37)10-16-3-2-4-19(9-16)40-28(29,30)31/h2-6,9,11-12H,7-8,10,13-15H2,1H3,(H2,32,33)(H,34,38) |
InChI Key |
KFHZLTRBSZRXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CN2C=C(C3=C2C(=O)NN=C3N)C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC(=CC=C6)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


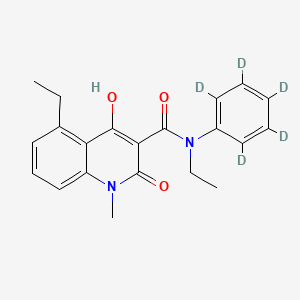
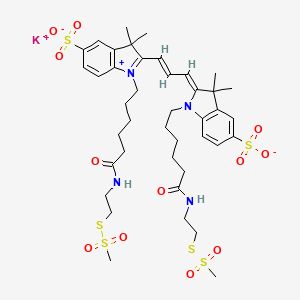
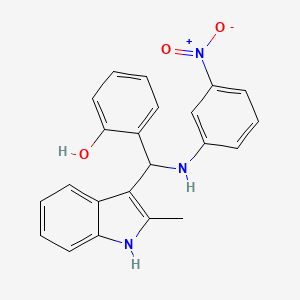
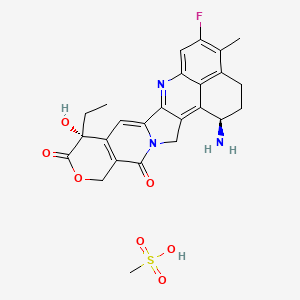
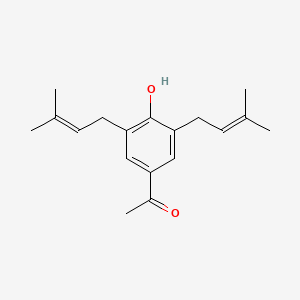

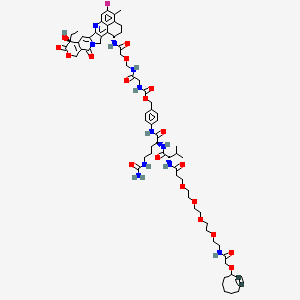
![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)

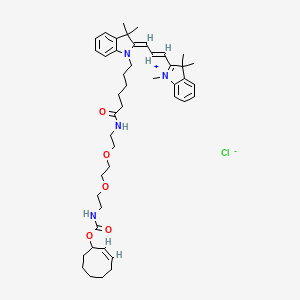
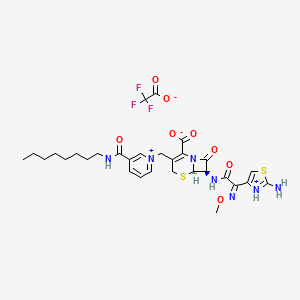
![3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12367790.png)
